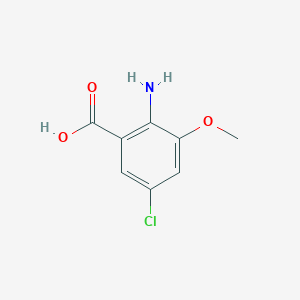

2-Amino-5-chloro-3-methoxybenzoic acid

描述

Significance of Aminobenzoic Acid Scaffolds in Organic Synthesis

Aminobenzoic acid scaffolds are of paramount importance in organic synthesis due to their bifunctional nature, possessing both an amino group and a carboxylic acid group attached to an aromatic ring. researchgate.netnih.gov This dual functionality allows them to serve as versatile building blocks for constructing more complex molecules. nih.gov The isomers of aminobenzoate, such as anthranilate (ortho-isomer) and para-aminobenzoic acid (PABA), are key precursors in the biosynthesis of numerous microbial natural products. researchgate.net For instance, PABA is a crucial intermediate in the synthesis of folate, a vital vitamin necessary for DNA replication and synthesis. nih.gov

In medicinal chemistry, the aminobenzoic acid framework is a common motif found in a variety of therapeutic agents. mdpi.com The ability to modify both the amino and carboxyl groups through reactions like acylation and esterification provides a pathway to a diverse range of derivatives with potential applications as anticancer, antibacterial, antiviral, and anti-inflammatory agents. nih.gov Their structural versatility makes them ideal for creating extensive libraries of compounds for drug discovery and development. nih.gov

Importance of Halogenated and Alkoxy-Substituted Benzoic Acid Derivatives

The introduction of halogen and alkoxy substituents onto the benzoic acid ring significantly expands its chemical utility and biological relevance. Halogen atoms, such as chlorine, are known to alter a molecule's electronic properties, lipophilicity, and metabolic stability. This can enhance the binding affinity of a drug to its target and improve its pharmacokinetic profile. The chlorination of benzoic acid derivatives is a key step in the synthesis of various intermediates for pharmaceuticals and agrochemicals. google.com

Alkoxy groups, such as a methoxy (B1213986) group, are also prevalent in the structure of natural and synthetic bioactive compounds. mdpi.com They can influence the regioselectivity of chemical reactions, such as C-H activation, through both steric and coordination effects. mdpi.com The presence of alkoxy substituents can impact intermolecular interactions, including hydrogen bonding and stacking, which in turn determines the crystalline structure and solid-state properties of the resulting compounds. conicet.gov.ar These groups are considered privileged pharmacophores as they are often responsible for the diverse biological activities observed in many heterocyclic compounds used as antibacterial and anticancer agents. mdpi.com

Research Trajectories for 2-Amino-5-chloro-3-methoxybenzoic Acid

The compound this compound is a polysubstituted aromatic carboxylic acid. Its structure, featuring an amino group, a chlorine atom, and a methoxy group, makes it a molecule of interest for further chemical synthesis. While specific research on this exact molecule is not extensively detailed in public literature, its structural components suggest clear research trajectories based on analogous compounds.

Structurally related molecules, such as 2-amino-5-chloro-3-methylbenzoic acid, are identified as key intermediates in the synthesis of modern insecticides. patsnap.comchemicalbook.com Similarly, other chlorinated and methoxylated aminobenzoic acid derivatives serve as crucial building blocks in the development of pharmaceuticals, including anti-inflammatory and analgesic agents. chemimpex.com Therefore, the primary research trajectory for this compound is its application as a specialized building block in organic synthesis. Investigations would likely focus on utilizing its functional groups for the construction of novel, complex heterocyclic scaffolds intended for evaluation in drug discovery and agrochemical development programs.

Chemical and Physical Data

The properties of this compound and related compounds are summarized below.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₈H₈ClNO₃ |

| Molecular Weight | 201.61 g/mol |

Comparative data for structurally similar compounds:

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 2-Amino-5-chloro-3-methyl benzoic acid | 20776-67-4 | C₈H₈ClNO₂ | 185.61 | 239-243 chemicalbook.comsigmaaldrich.com |

| 4-Amino-5-chloro-2-methoxybenzoic acid | 7206-70-4 | C₈H₈ClNO₃ | 201.61 | 205-211 chemimpex.com |

| 2-Amino-3-methoxybenzoic acid | 3177-80-8 | C₈H₉NO₃ | 167.16 | Not specified |

Structure

3D Structure

属性

IUPAC Name |

2-amino-5-chloro-3-methoxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO3/c1-13-6-3-4(9)2-5(7(6)10)8(11)12/h2-3H,10H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBTMYPGXTXTKBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1N)C(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901282056 | |

| Record name | 2-Amino-5-chloro-3-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901282056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58026-22-5 | |

| Record name | 2-Amino-5-chloro-3-methoxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58026-22-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-5-chloro-3-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901282056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Amino 5 Chloro 3 Methoxybenzoic Acid

Multistep Retrosynthetic Strategies

Retrosynthetic analysis is a cornerstone of designing synthetic routes for complex molecules. By disconnecting the target molecule into simpler, more readily available precursors, a logical forward synthesis can be devised.

Strategic Disconnections and Precursors

The structure of 2-Amino-5-chloro-3-methoxybenzoic acid presents several logical disconnection points. A primary strategy involves disconnecting the carbon-chlorine (C-Cl) bond, suggesting a late-stage halogenation step. This approach identifies 2-Amino-3-methoxybenzoic acid as a key precursor. This intermediate is advantageous as the existing amino and methoxy (B1213986) groups can direct the incoming chloro substituent.

An alternative disconnection can be made at the carbon-nitrogen (C-N) bond. This pathway might start from a precursor like 5-chloro-3-methoxybenzoic acid, which would then undergo nitration followed by reduction. A synthesis for the related 2-amino-5-methoxybenzoic acid, for instance, involves the nitration of 5-methoxybenzoic acid, followed by a reduction of the nitro group to an amine. This highlights a common strategy of introducing the amino group from a nitro precursor.

A third strategic disconnection involves the C-O bond of the methoxy group. This would imply an O-methylation (etherification) of a hydroxyl-containing precursor, such as 2-amino-5-chloro-3-hydroxybenzoic acid, at a suitable stage in the synthesis.

Considering the commercial availability and the directing effects of the substituents, the most common and logical retrosynthetic pathway points to 2-Amino-3-methoxybenzoic acid as the immediate precursor. This compound itself can be derived from simpler starting materials like 3-hydroxybenzoic acid or 3-methoxybenzoic acid through sequential nitration, reduction, and other functional group interconversions.

Sequential Functional Group Transformations

The forward synthesis, informed by retrosynthesis, relies on a precise sequence of reactions to ensure the correct placement of substituents. A plausible and efficient sequence starts with a commercially available substituted benzoic acid and proceeds through controlled functional group transformations.

A representative synthetic route is as follows:

Nitration: Starting with 3-methoxybenzoic acid, electrophilic nitration introduces a nitro group onto the aromatic ring. The methoxy group (-OCH3) is an ortho-, para-director, and the carboxylic acid (-COOH) is a meta-director. This combination directs the incoming nitro group primarily to the 2-position.

Reduction: The resulting 3-methoxy-2-nitrobenzoic acid is then subjected to a reduction reaction. Catalytic hydrogenation (e.g., using palladium on carbon, Pd/C) or chemical reduction (e.g., using tin(II) chloride, SnCl2) effectively converts the nitro group (-NO2) into an amino group (-NH2), yielding the key precursor, 2-amino-3-methoxybenzoic acid.

Chlorination: The final step is the regioselective chlorination of 2-amino-3-methoxybenzoic acid to introduce the chlorine atom at the 5-position. This critical step is governed by the directing effects of the substituents already on the ring.

In syntheses involving highly reactive amino groups, a protection strategy is often employed. The amino group can be temporarily converted to a less reactive amide (e.g., an acetanilide) to prevent side reactions and to modulate its directing influence during subsequent steps like chlorination. The protecting group is then removed in a final hydrolysis step to regenerate the free amine.

Regioselective Halogenation Approaches

The introduction of a chlorine atom at a specific position on a polysubstituted aromatic ring is a significant challenge. Success hinges on understanding the reaction mechanism and selecting the appropriate reagents and conditions.

Mechanistic Insights into Chlorination of Amino Benzoic Acids

The chlorination of 2-amino-3-methoxybenzoic acid is an electrophilic aromatic substitution reaction. msu.edu The regiochemical outcome is dictated by the combined electronic effects of the three substituents on the benzene (B151609) ring:

Amino Group (-NH2): A powerful activating group and an ortho-, para-director.

Methoxy Group (-OCH3): A strong activating group and an ortho-, para-director. wikipedia.org

Carboxylic Acid Group (-COOH): A deactivating group and a meta-director.

In the precursor 2-amino-3-methoxybenzoic acid, the positions ortho and para to the strongly activating amino group are position 3 (blocked by the methoxy group) and position 5. The position meta to the deactivating carboxylic acid group is also position 5. The methoxy group directs to positions 2 (blocked), 4, and 6. The powerful, synergistic directing effect of the amino group (para) and the carboxylic acid group (meta) strongly favors the substitution of the incoming electrophile (Cl+) at the C5 position. This alignment of directing effects makes the chlorination highly regioselective for the desired isomer. The reaction proceeds via a standard electrophilic aromatic substitution mechanism, involving the attack of the electron-rich aromatic ring on the chlorine electrophile to form a resonance-stabilized carbocation intermediate (a benzenonium ion), followed by the loss of a proton to restore aromaticity. msu.edu

Comparative Analysis of Chlorinating Agents and Regioselectivity

The choice of chlorinating agent is crucial for achieving high yield and selectivity while minimizing side reactions. Several reagents are employed for the chlorination of activated aromatic systems. Although specific data for this compound is not widely published, valuable insights can be drawn from analogous reactions, such as the synthesis of 2-amino-5-chloro-3-methylbenzoic acid. patsnap.comchemicalbook.comgoogle.com

| Chlorinating Agent | Typical Conditions | Advantages | Disadvantages |

| N-Chlorosuccinimide (NCS) | N,N-dimethylformamide (DMF), reflux | High regioselectivity, clean reaction. patsnap.comchemicalbook.com | High cost, making it less suitable for large-scale industrial production. patsnap.com |

| Cyanuric Chloride | Dichloroethane, 20-40°C | Low cost, simple work-up, high total yield. patsnap.com | Requires careful control of stoichiometry and reaction time. |

| Chlorine Gas (Cl2) | Dichloroethane, 50°C | Very inexpensive raw material. | Can lead to over-chlorination, requires specialized handling due to toxicity. chemicalbook.com |

| Dichlorohydantoin | DMF, 90-110°C, with benzoyl peroxide catalyst | High yield (around 87%) and high product purity (over 99%). google.com | Requires a catalyst and elevated temperatures. |

This table is generated based on data from analogous chemical syntheses and provides a comparative overview.

For laboratory-scale synthesis where purity and clean conversion are paramount, N-chlorosuccinimide is often preferred. For industrial applications, the cost-effectiveness and high yield offered by agents like cyanuric chloride or dichlorohydantoin present significant advantages. patsnap.comgoogle.com

Introduction of the Methoxy Moiety

The methoxy group can be introduced at various stages of the synthesis, depending on the chosen retrosynthetic route. A common and effective method is the Williamson ether synthesis. francis-press.comwikipedia.org This reaction involves the O-alkylation of a hydroxyl group.

In the context of synthesizing this compound, this strategy would involve a precursor molecule such as 2-amino-5-chloro-3-hydroxybenzoic acid . The synthesis would proceed by deprotonating the phenolic hydroxyl group with a suitable base (e.g., sodium hydroxide (B78521), potassium carbonate) to form a phenoxide ion. This nucleophilic phenoxide then reacts with a methylating agent, such as dimethyl sulfate (B86663) or methyl iodide, in an S_N2 reaction to form the methoxy ether. masterorganicchemistry.com

The reaction conditions, including the choice of solvent (e.g., DMF, DMSO), base, and temperature, must be carefully optimized to ensure efficient methylation without promoting side reactions at other functional sites, such as the amino or carboxylic acid groups. francis-press.com For instance, the synthesis of substituted benzoic acid ethers has been successfully achieved by reacting a hydroxybenzoic acid with an alkyl halide using a surfactant as a catalyst in an aqueous medium. researchgate.net This highlights the versatility of the Williamson synthesis, which remains a cornerstone for preparing aryl ethers. wikipedia.org

Etherification Strategies for Aromatic Hydroxyl Precursors

A key step in the synthesis of this compound can be the introduction of the methoxy group via etherification of a corresponding phenolic precursor, such as 2-amino-5-chloro-3-hydroxybenzoic acid. The Williamson ether synthesis is a classic and versatile method for forming ethers. nih.govgoogle.com This reaction involves the deprotonation of a hydroxyl group by a strong base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide in an SN2 reaction. nih.gov

For the methylation of a substituted phenol, a suitable base, such as sodium hydroxide or potassium carbonate, is used to deprotonate the phenolic hydroxyl group. The resulting phenoxide is then treated with a methylating agent like dimethyl sulfate or methyl iodide. nih.govnih.gov The choice of base is crucial; in the presence of both a phenolic hydroxyl and a carboxylic acid group, a carefully selected base can selectively deprotonate the more acidic phenol. reddit.com However, strong bases will deprotonate both, and the regioselectivity of the subsequent methylation will depend on the relative nucleophilicity of the phenoxide and the carboxylate. Generally, the phenoxide is the more reactive nucleophile for SN2 reactions.

An efficient and practical N-methylation of amino acid derivatives has been described using dimethyl sulfate in the presence of sodium hydride and a catalytic amount of water. nih.gov This method generates a highly reactive form of sodium hydroxide in situ, which can facilitate the methylation process. nih.gov

| Precursor | Methylating Agent | Base | Solvent | Typical Conditions |

| 2-Amino-5-chloro-3-hydroxybenzoic acid | Dimethyl sulfate (DMS) | Sodium Hydroxide (NaOH) | Acetone/Water | Reflux |

| 2-Amino-5-chloro-3-hydroxybenzoic acid | Methyl iodide (CH₃I) | Potassium Carbonate (K₂CO₃) | DMF | 80-100 °C |

De Novo Aromatic Ring Formation with Methoxy-Substituted Precursors

While functional group interconversion on a pre-existing aromatic ring is common, de novo synthesis offers a powerful alternative for constructing highly substituted aromatic systems from acyclic precursors. This approach allows for the strategic placement of substituents by building the ring with appropriately functionalized starting materials. Although a specific de novo synthesis for this compound is not prominently reported, several strategies for synthesizing polysubstituted anilines and benzoic acids can be adapted.

One general approach involves condensation and cyclization reactions. For instance, various cyclization reactions can be employed to form the benzene ring. nih.govindexcopernicus.comresearchgate.net The synthesis of substituted anthranilic acids, which are 2-aminobenzoic acids, can be achieved through various routes, including those starting from isatins. core.ac.ukwikipedia.org

A hypothetical de novo approach could involve the condensation of a β-ketoester with an enamine, followed by cyclization and aromatization. The substituents (chloro, methoxy) would need to be incorporated into the acyclic precursors. For example, a methoxy-containing β-ketoester could be condensed with an amino-crotonate derivative that also bears a chlorine atom. Subsequent intramolecular cyclization and oxidation would lead to the formation of the substituted aromatic ring. The complexity of such a route often makes it less common than the functionalization of existing aromatic scaffolds.

Carboxyl Group Installation and Modification

Oxidation Pathways to Benzoic Acid Functionality

The carboxylic acid group of this compound is commonly introduced by the oxidation of a methyl group on the aromatic ring. A precursor such as 2-amino-5-chloro-3-methoxytoluene can be oxidized to the corresponding benzoic acid. Potassium permanganate (B83412) (KMnO₄) is a powerful and widely used oxidizing agent for converting alkylbenzenes to benzoic acids. scispace.comgoogle.com The reaction is typically carried out in aqueous solution under basic, acidic, or neutral conditions, followed by acidification to yield the carboxylic acid. scispace.com

The oxidation of substituted toluenes is influenced by the nature of the substituents on the aromatic ring. mdpi.com Electron-donating groups, such as methoxy groups, can activate the ring and potentially lead to side reactions if the conditions are not carefully controlled. However, the oxidation of the methyl group is generally a robust transformation.

Alternative oxidizing agents include chromic acid and nitric acid, though these are often less preferred due to their hazardous nature. Catalytic oxidation methods using transition metal catalysts and molecular oxygen represent a greener alternative. nih.govuees.edu.ec

| Substrate | Oxidizing Agent | Conditions | Product |

| 2-Amino-5-chloro-3-methoxytoluene | Potassium Permanganate (KMnO₄) | Aqueous base, heat; then acid | This compound |

| 2-Amino-5-chloro-3-methoxytoluene | Chromic Acid (H₂CrO₄) | Acetic acid, heat | This compound |

Esterification and Amide Formation for Synthetic Intermediate Design

The carboxylic acid functionality of this compound allows for its conversion into esters and amides, which are important intermediates in the synthesis of more complex molecules.

Esterification: The Fischer esterification is a classic method for converting a carboxylic acid to an ester by reacting it with an alcohol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. operachem.comyoutube.com The reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol is often used as the solvent, and/or the water formed is removed. operachem.com For the synthesis of the methyl ester, the carboxylic acid would be refluxed in methanol (B129727) with a catalytic amount of acid. youtube.com

Amide Formation: The direct reaction of a carboxylic acid with an amine to form an amide requires high temperatures and is often inefficient. Therefore, coupling agents are typically employed. Dicyclohexylcarbodiimide (DCC) is a common coupling agent that activates the carboxylic acid, allowing it to react with an amine (such as ammonia (B1221849) to form the primary amide) under mild conditions. khanacademy.org The reaction proceeds via an O-acylisourea intermediate, which is then attacked by the amine.

| Reaction | Reagents | Catalyst/Coupling Agent | Product |

| Esterification | Methanol | Sulfuric Acid (H₂SO₄) | Methyl 2-amino-5-chloro-3-methoxybenzoate |

| Amide Formation | Ammonia | Dicyclohexylcarbodiimide (DCC) | 2-Amino-5-chloro-3-methoxybenzamide |

Amino Group Introduction and Manipulation

Reduction of Nitro Precursors

The most common and strategically sound method for introducing the amino group at the C2 position is through the reduction of a corresponding nitro group. The synthesis of a precursor like 5-chloro-3-methoxy-2-nitrobenzoic acid allows for the late-stage introduction of the amine, which can be advantageous as the amino group can interfere with certain reactions.

A wide variety of reagents can be used for the reduction of aromatic nitro compounds. wikipedia.orgniscpr.res.in Catalytic hydrogenation is a clean and efficient method, often employing catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere. This method is generally chemoselective for the nitro group, leaving other functional groups like chloro and methoxy intact. wikipedia.org

Metal-acid systems are also widely used. google.com Common examples include tin(II) chloride (SnCl₂) in concentrated hydrochloric acid, and iron powder in acetic acid. scispace.comgoogle.comcommonorganicchemistry.com These methods are robust and tolerate a range of functional groups. The choice of reducing agent can sometimes be influenced by the presence of other substituents, but the reduction of a nitro group in the presence of chloro and methoxy groups is generally a high-yielding transformation. niscpr.res.in

| Nitro Precursor | Reducing System | Solvent | Typical Conditions |

| 5-Chloro-3-methoxy-2-nitrobenzoic acid | H₂, Pd/C | Ethanol or Ethyl Acetate (B1210297) | Room temperature, 1-4 atm H₂ |

| 5-Chloro-3-methoxy-2-nitrobenzoic acid | Iron (Fe) powder, Acetic Acid | Ethanol/Water | Reflux |

| 5-Chloro-3-methoxy-2-nitrobenzoic acid | Tin(II) Chloride (SnCl₂), HCl | Ethanol | Reflux |

| 5-Chloro-3-methoxy-2-nitrobenzoic acid | Sodium Dithionite (Na₂S₂O₄) | Aqueous Ammonia | Room temperature to 50 °C |

Diazotization and Subsequent Transformations of the Amino Group

The amino group on the aromatic ring of this compound is a versatile functional handle that can be chemically modified to introduce a wide range of substituents. A primary method for this transformation is diazotization, followed by substitution.

The process begins with the treatment of the aromatic amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric or sulfuric acid at low temperatures (0–5 °C). This reaction converts the primary amino group into a diazonium salt. masterorganicchemistry.com The resulting diazonium group (-N₂⁺) is an excellent leaving group (as nitrogen gas, N₂), which facilitates its replacement by various nucleophiles. masterorganicchemistry.com

One of the most prominent subsequent transformations is the Sandmeyer reaction , which utilizes copper(I) salts as catalysts or reagents to introduce halides or pseudohalides. wikipedia.orgnih.gov For instance, treating the diazonium salt of the parent compound with copper(I) chloride (CuCl) or copper(I) bromide (CuBr) would replace the amino group with a chlorine or bromine atom, respectively. masterorganicchemistry.com This reaction proceeds via a radical-nucleophilic aromatic substitution mechanism. wikipedia.org

Beyond the classic Sandmeyer reaction, the diazonium intermediate can undergo various other transformations. Heating the diazonium salt in an aqueous acidic solution can introduce a hydroxyl group, while the Balz-Schiemann reaction uses tetrafluoroborate (B81430) anions to achieve fluorination. wikipedia.org These reactions provide powerful tools for diversifying the molecular structure, starting from the parent amino-benzoic acid.

| Reaction Name | Reagent(s) | Product Functional Group | Catalyst/Mediator |

|---|---|---|---|

| Sandmeyer (Chlorination) | HCl | -Cl | Copper(I) chloride (CuCl) |

| Sandmeyer (Bromination) | HBr | -Br | Copper(I) bromide (CuBr) |

| Sandmeyer (Cyanation) | KCN | -CN | Copper(I) cyanide (CuCN) |

| Hydroxylation | H₂O, heat | -OH | Acid (e.g., H₂SO₄) |

| Balz-Schiemann | HBF₄, heat | -F | None (thermal decomposition) |

One-Pot Synthesis Strategies for Enhanced Efficiency

Cascade reactions, also known as tandem or domino reactions, involve a sequence of intramolecular or intermolecular transformations where a subsequent reaction is triggered by the functionality formed in the previous step. This approach is highly atom-economical and can rapidly build molecular complexity from simple starting materials. While a specific cascade reaction for the direct synthesis of this compound is not prominently documented, the principles can be applied to its precursors. For example, a process could be envisioned where the formation of the substituted benzene ring and the introduction of functional groups occur sequentially in a single pot.

A key advantage of one-pot synthesis is the circumvention of laborious workup and purification procedures for intermediates. This not only saves time and resources but also minimizes the loss of material that inevitably occurs during isolation and transfer. For the synthesis of this compound, a potential one-pot approach could involve the chlorination of a 2-amino-3-methoxybenzoic acid precursor, followed by a change in reaction conditions (e.g., temperature or addition of a new reagent) to effect another transformation without isolating the chlorinated intermediate. A patent describes a one-pot synthesis of a related compound, 2-amino-5-chloro-N,3-dimethylbenzamide, starting from 7-methylindoline-2,3-dione, demonstrating the industrial applicability of this efficiency-focused approach. google.com

Catalytic Systems in this compound Synthesis

Catalysis is fundamental to modern organic synthesis, enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions. Both homogeneous and heterogeneous catalytic systems play vital roles in the synthesis of complex molecules like this compound.

Homogeneous catalysts are soluble in the reaction medium, allowing for high activity and selectivity due to the accessibility of their catalytic sites. A classic example relevant to the derivatization of this compound is the Sandmeyer reaction, where copper(I) salts are used as homogeneous catalysts. nih.gov Furthermore, palladium-based catalysts are widely used in cross-coupling reactions (e.g., Suzuki, Heck) to form carbon-carbon or carbon-heteroatom bonds, which could be employed in the synthesis of advanced derivatives of the target molecule. However, a significant drawback of homogeneous catalysts is the difficulty in separating them from the product, which can lead to product contamination and catalyst loss. justia.com

Heterogeneous catalysts exist in a different phase from the reactants, typically as a solid in a liquid or gaseous reaction mixture. Their primary advantage is the ease of separation from the reaction mixture by simple filtration, which facilitates catalyst recycling and ensures product purity. This is a cornerstone of green chemistry.

A key step in the synthesis of many aromatic amines is the reduction of a corresponding nitro compound. This transformation is frequently accomplished via catalytic hydrogenation using a heterogeneous catalyst such as palladium on carbon (Pd/C). For instance, the synthesis of 2-amino-5-methoxybenzoic acid from 5-methoxy-2-nitrobenzoic acid is effectively achieved using a Pd/C catalyst under a hydrogen atmosphere, resulting in a high yield of 98%. This methodology offers a clean and efficient route to the amino group, which is a critical feature of the target molecule's structure.

| Catalyst Type | Example | Relevant Reaction | Advantages | Disadvantages |

|---|---|---|---|---|

| Homogeneous | Copper(I) Chloride (CuCl) | Sandmeyer Reaction | High activity and selectivity, mild conditions. | Difficult to separate from product, potential for product contamination. justia.com |

| Heterogeneous | Palladium on Carbon (Pd/C) | Nitro Group Reduction | Easy separation and recycling, high product purity, environmentally friendly. | May have lower activity compared to homogeneous counterparts. |

Chemical Reactivity and Transformation Pathways of 2 Amino 5 Chloro 3 Methoxybenzoic Acid

Reactions at the Amino Group

The amino group, being a primary amine, is a key site for a variety of chemical modifications, including acylation and alkylation. Its strong activating and ortho, para-directing nature also profoundly influences the outcome of electrophilic aromatic substitution reactions.

Acylation and Alkylation Reactions of the Amine

The lone pair of electrons on the nitrogen atom of the amino group makes it nucleophilic and thus susceptible to reactions with electrophiles such as acylating and alkylating agents.

Acylation: Acylation of the amino group in 2-Amino-5-chloro-3-methoxybenzoic acid can be readily achieved using various acylating agents like acid chlorides or anhydrides in the presence of a base. This reaction converts the primary amine into a secondary amide. A common example is the reaction with acetic anhydride (B1165640) to form the corresponding N-acetyl derivative. This transformation is often employed as a protective strategy for the amino group to prevent unwanted side reactions during subsequent chemical modifications of the molecule. The decreased reactivity of the resulting amide group also serves to moderate the high activation of the aromatic ring by the amino group in electrophilic substitution reactions.

| Acylating Agent | Product | Typical Conditions |

| Acetic Anhydride | 2-Acetamido-5-chloro-3-methoxybenzoic acid | Pyridine or aqueous sodium acetate (B1210297), room temperature |

| Benzoyl Chloride | 2-(Benzoylamino)-5-chloro-3-methoxybenzoic acid | Schotten-Baumann conditions (e.g., NaOH/water), room temperature |

Alkylation: Direct alkylation of the amino group with alkyl halides can be challenging to control and may lead to a mixture of mono- and poly-alkylated products. More controlled alkylation can be achieved through reductive amination, which involves the reaction of the amino group with an aldehyde or ketone in the presence of a reducing agent. The reactivity of the amino group towards alkylation is a fundamental aspect of its chemical character, allowing for the introduction of various alkyl substituents.

| Alkylating Agent | Potential Product(s) | Typical Conditions |

| Methyl Iodide | 2-(Methylamino)-5-chloro-3-methoxybenzoic acid, 2-(Dimethylamino)-5-chloro-3-methoxybenzoic acid | Base (e.g., K₂CO₃), polar aprotic solvent (e.g., DMF) |

| Benzaldehyde (reductive amination) | 2-(Benzylamino)-5-chloro-3-methoxybenzoic acid | Reducing agent (e.g., NaBH₃CN), methanol (B129727) |

Influence on Electrophilic Aromatic Substitution Activation

The amino group is a powerful activating group for electrophilic aromatic substitution (EAS) reactions, directing incoming electrophiles to the ortho and para positions relative to itself. In this compound, the positions ortho to the amino group are C3 (already substituted with a methoxy (B1213986) group) and C1 (substituted with the carboxyl group). The position para to the amino group is C5 (substituted with a chloro group).

The combined directing effects of the substituents on the ring are crucial. The amino (-NH₂) and methoxy (-OCH₃) groups are both ortho, para-directing and strongly activating. The chloro (-Cl) group is also ortho, para-directing but is deactivating. The carboxyl (-COOH) group is meta-directing and deactivating.

Given the substitution pattern, the C4 and C6 positions are the most likely sites for electrophilic attack. The strong activating effect of the amino group, reinforced by the methoxy group, will likely overcome the deactivating effects of the chloro and carboxyl groups, making the ring susceptible to further substitution. However, the high reactivity can sometimes lead to polysubstitution, and protection of the amino group as an amide is a common strategy to control the reaction's outcome and selectivity.

Reactions at the Carboxyl Group

The carboxylic acid functionality is another key reactive center in the molecule, readily undergoing reactions such as esterification and amidation.

Esterification Reactions

Esterification of this compound can be achieved by reacting it with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. The reaction is reversible, and to drive it towards the formation of the ester, it is common to use an excess of the alcohol or to remove the water formed during the reaction. For example, reaction with methanol in the presence of sulfuric acid will yield the methyl ester.

| Alcohol | Ester Product | Catalyst | Typical Conditions |

| Methanol | Methyl 2-amino-5-chloro-3-methoxybenzoate | H₂SO₄ or HCl (gas) | Reflux in methanol |

| Ethanol | Ethyl 2-amino-5-chloro-3-methoxybenzoate | H₂SO₄ or TsOH | Reflux in ethanol |

Amidation Reactions and Benzamide (B126) Derivatives

The carboxyl group can be converted into an amide by reaction with ammonia (B1221849) or a primary or secondary amine. This reaction typically requires activation of the carboxylic acid, for instance, by converting it to an acid chloride or by using a coupling agent. The resulting benzamide derivatives are an important class of compounds with various applications. For example, reaction with methylamine (B109427) would yield N-methyl-2-amino-5-chloro-3-methoxybenzamide.

| Amine | Amide Product | Activation Method | Typical Conditions |

| Ammonia | 2-Amino-5-chloro-3-methoxybenzamide | Conversion to acid chloride (e.g., with SOCl₂), then reaction with NH₃ | Anhydrous conditions |

| Methylamine | N-Methyl-2-amino-5-chloro-3-methoxybenzamide | Coupling agent (e.g., DCC, EDC) | Aprotic solvent (e.g., DCM, DMF) |

Reactions at the Chloro Substituent

The chloro group on the aromatic ring is generally unreactive towards nucleophilic substitution under standard conditions. However, under forcing conditions or in the presence of strong electron-withdrawing groups ortho or para to the chlorine, nucleophilic aromatic substitution (SₙAr) can occur. In this compound, the presence of the electron-donating amino and methoxy groups does not favor SₙAr at the chloro position.

Nevertheless, reactions involving the chloro substituent are possible, for instance, through transition-metal-catalyzed cross-coupling reactions. These modern synthetic methods allow for the replacement of the chlorine atom with a variety of other functional groups, such as alkyl, aryl, or amino groups. For example, a Buchwald-Hartwig amination could potentially replace the chloro group with an amine. However, such reactions would need to be carefully optimized to avoid competing reactions at the other functional groups present in the molecule.

| Reaction Type | Reagent | Potential Product | Catalyst System |

| Buchwald-Hartwig Amination | Aniline | 5-Anilino-2-amino-3-methoxybenzoic acid | Palladium catalyst (e.g., Pd₂(dba)₃) and a phosphine (B1218219) ligand |

| Suzuki Coupling | Phenylboronic acid | 5-Phenyl-2-amino-3-methoxybenzoic acid | Palladium catalyst (e.g., Pd(PPh₃)₄) and a base |

Transition Metal-Catalyzed Cross-Coupling Reactions for Aryl Derivatization

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they represent a key pathway for the derivatization of aryl halides. nih.govyoutube.com The chloro substituent at the C-5 position of this compound can serve as an electrophilic partner in these reactions.

While aryl chlorides are generally less reactive than the corresponding bromides and iodides, significant advances in catalyst design, particularly the development of palladium catalysts with bulky, electron-rich phosphine ligands, have enabled efficient coupling of these substrates. nih.govnih.gov A variety of cross-coupling reactions could be envisioned for the derivatization of this molecule, allowing for the introduction of new functional groups at the C-5 position.

Below is a table of representative cross-coupling reactions that are, in principle, applicable to aryl chlorides like this compound.

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst System |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Organoboron Reagent (R-B(OR)2) | C-C | Pd(0) catalyst (e.g., Pd(PPh3)4) + Base (e.g., K2CO3) |

| Buchwald-Hartwig Amination | Amine (R-NH2) | C-N | Pd catalyst + Phosphine Ligand (e.g., XPhos) + Base |

| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | C-C (sp) | Pd catalyst + Cu(I) cocatalyst + Base (e.g., Et3N) |

| Heck Coupling | Alkene | C-C (sp2) | Pd catalyst (e.g., Pd(OAc)2) + Base |

| Stille Coupling | Organostannane (R-SnR'3) | C-C | Pd(0) catalyst |

Reactions at the Methoxy Substituent

The methoxy group (-OCH3) at the C-3 position is another key site for potential chemical transformations.

Stability and Reactivity in Various Reaction Media

Aryl methyl ethers are generally stable functional groups, resistant to many reaction conditions, including those involving bases, mild acids, and many oxidizing and reducing agents. The C(aryl)-O bond is strong due to the sp² hybridization of the carbon and resonance effects. The methyl C-O bond is the more likely site of reaction under forcing conditions.

Potential for Demethylation or Further Functionalization

The most significant reaction of the methoxy group is its cleavage to form a hydroxyl group (a phenol). This process, known as demethylation, is typically achieved under strongly acidic conditions. researchgate.net Common reagents for this transformation include strong Lewis acids like boron tribromide (BBr3) or strong protic acids such as hydrobromic acid (HBr). researchgate.netrsc.org

The mechanism involves coordination of the Lewis acid or proton to the methoxy oxygen, followed by a nucleophilic attack on the methyl group by a halide or other nucleophile (an SN2 reaction). The presence of electron-donating groups on the aromatic ring can enhance the rate of demethylation under certain acidic conditions. rsc.org

| Reagent | Typical Conditions | Mechanism Type |

|---|---|---|

| Boron Tribromide (BBr3) | Inert solvent (e.g., CH2Cl2), often at low temperature | Lewis Acid-Assisted Cleavage |

| Hydrobromic Acid (HBr) | Aqueous solution, high temperature | Protic Acid-Assisted SN2 |

| Trimethylsilyl Iodide (TMSI) | Inert solvent (e.g., CH3CN) | Lewis Acid-Assisted Cleavage |

| Lithium Iodide (LiI) | High-boiling solvent (e.g., pyridine) | Nucleophilic Demethylation |

Electrophilic Aromatic Substitution Patterns on the Benzene (B151609) Ring

The benzene ring of this compound has two unsubstituted positions available for electrophilic aromatic substitution (EAS): C-4 and C-6. The outcome of an EAS reaction is governed by the cumulative directing effects of the four existing substituents. wikipedia.orgvanderbilt.edu

Regioselectivity Influences of Existing Substituents

The directing influence of each substituent is determined by its ability to donate or withdraw electron density through resonance and inductive effects. This stabilizes or destabilizes the cationic intermediate (the arenium ion) that forms during the reaction. wikipedia.orgmasterorganicchemistry.com

-NH2 group (at C-2): As a powerful electron-donating group, it is a strong activator and directs incoming electrophiles to its ortho (C-6, as C-2 is blocked) and para (C-4) positions.

-OCH3 group (at C-3): This is also a strong activating, electron-donating group that directs to its ortho (C-2, blocked and C-4) and para (C-6) positions.

-COOH group (at C-1): This is an electron-withdrawing, deactivating group that directs to its meta (C-3 and C-5) positions, both of which are already substituted.

The combined effect is a strong, concerted direction of incoming electrophiles to the C-4 and C-6 positions. The amino group is the most powerful activating substituent and will likely dominate the regiochemical outcome. nih.govquizlet.com Both the methoxy and chloro groups reinforce this preference. Therefore, electrophilic substitution is predicted to yield a mixture of 4-substituted and 6-substituted products. The precise ratio would be influenced by the steric bulk of the incoming electrophile, with the less hindered C-4 position potentially being favored over the C-6 position, which is adjacent to the chloro substituent.

| Substituent (Position) | Electronic Effect | Directing Influence | Positions Directed To |

|---|---|---|---|

| -NH2 (C-2) | Strongly Activating | Ortho, Para | C-4, C-6 |

| -OCH3 (C-3) | Strongly Activating | Ortho, Para | C-4, C-6 |

| -Cl (C-5) | Deactivating | Ortho, Para | C-4, C-6 |

| -COOH (C-1) | Deactivating | Meta | (C-3, C-5 - Blocked) |

Nitration and Halogenation beyond Initial Chlorination

The introduction of additional nitro or halo groups onto the aromatic ring of this compound is governed by the principles of electrophilic aromatic substitution (EAS). The regiochemical outcome of these reactions is determined by the directing effects of the four substituents already present on the benzene ring: the amino (-NH2), methoxy (-OCH3), chloro (-Cl), and carboxylic acid (-COOH) groups.

Substituents on a benzene ring are classified as either activating or deactivating, and as either ortho, para-directing or meta-directing. csun.edulibretexts.org Activating groups increase the rate of electrophilic substitution compared to benzene, while deactivating groups decrease the rate. csun.edu The directing effects of the substituents on this compound are a result of a combination of inductive and resonance effects. libretexts.org

Amino (-NH2) and Methoxy (-OCH3) Groups: Both are strong activating groups due to their ability to donate electron density to the ring via resonance. libretexts.orgorganicchemistrytutor.com This increased electron density makes the ring more nucleophilic and thus more reactive towards electrophiles. organicchemistrytutor.com They are both powerful ortho, para-directors.

Chloro (-Cl) Group: Halogens are a unique class of substituents. They are deactivating due to their strong electron-withdrawing inductive effect but are ortho, para-directing because of their ability to donate a lone pair of electrons through resonance, which stabilizes the carbocation intermediate (arenium ion) formed during ortho and para attack. libretexts.orglibretexts.org

Carboxylic Acid (-COOH) Group: This is a deactivating group because the carbonyl group is strongly electron-withdrawing through both induction and resonance. csun.edutruman.edu It is a meta-director.

| Substituent (Position) | Classification | Directing Effect | Positions Directed To |

|---|---|---|---|

| -COOH (C1) | Deactivating | meta | C3, C5 (both occupied) |

| -NH₂ (C2) | Activating | ortho, para | C4, C6 |

| -OCH₃ (C3) | Activating | ortho, para | C4, C6 |

| -Cl (C5) | Deactivating | ortho, para | C4, C6 |

Considering the positions on the this compound ring, positions 1, 2, 3, and 5 are already substituted. The available positions for further substitution are C4 and C6. As indicated in Table 1, the powerful activating and ortho, para-directing effects of the amino and methoxy groups, reinforced by the ortho, para-directing effect of the chlorine atom, converge to strongly direct incoming electrophiles to these two available positions. Therefore, nitration (using a nitrating mixture like HNO₃/H₂SO₄) or halogenation (e.g., using Br₂ with a Lewis acid catalyst, or N-halosuccinimides) would be expected to yield a mixture of 2-amino-5-chloro-3-methoxy-4-substituted-benzoic acid and 2-amino-5-chloro-3-methoxy-6-substituted-benzoic acid. byjus.combeilstein-journals.orgwikipedia.org The high activation of the ring by the amino group can sometimes lead to over-halogenation, potentially yielding di-substituted products if the reaction conditions are not carefully controlled. byjus.combeilstein-journals.org

Redox Chemistry

The amino group (-NH2) on the aromatic ring is susceptible to oxidation. The oxidation of aryl amines can lead to a variety of products, including nitroso compounds, azoxy compounds, and nitro compounds, depending on the oxidant and reaction conditions. mdpi.comresearchgate.net The direct oxidation of the primary amino group in this compound to a nitro group (-NO2) represents a significant transformation, as it would convert a strongly activating, ortho, para-directing group into a strongly deactivating, meta-directing group. youtube.com

A range of oxidizing agents have been developed for the conversion of anilines to nitroarenes. mdpi.com Common reagents include peroxy acids such as peracetic acid and meta-chloroperoxybenzoic acid (m-CPBA). mdpi.com Other effective systems involve hydrogen peroxide (H₂O₂) in combination with various catalysts or under basic conditions. acs.org For instance, the oxidation of substituted anilines to nitro compounds has been achieved using H₂O₂ with a strong base like sodium methoxide (B1231860) (NaOMe). acs.org Sodium perborate (B1237305) in acetic acid is another reagent capable of oxidizing anilines, particularly those with electron-withdrawing groups, to the corresponding nitro compounds. mdpi.com

The oxidation proceeds through intermediate species, likely involving the formation of a hydroxylamine (B1172632) and then a nitroso compound, which is further oxidized to the nitro derivative. mdpi.com The selectivity of the reaction can be a challenge, as side reactions leading to products like azoxybenzenes can occur. acs.org However, careful selection of the oxidizing system can favor the formation of the desired nitro compound. acs.org

| Oxidizing System | Potential Product | General Applicability |

|---|---|---|

| Peracetic Acid (CH₃CO₃H) | Nitro (-NO₂) | Effective for a range of substituted anilines. mdpi.com |

| Hydrogen Peroxide (H₂O₂) / NaOMe | Nitro (-NO₂) | A metal-free approach for converting anilines to nitroarenes. acs.org |

| Sodium Perborate (NaBO₃) / Acetic Acid | Nitro (-NO₂) | Works well for anilines with electron-withdrawing groups. mdpi.com |

| Peroxybenzoic Acid | Nitroso (-NO) | Can selectively oxidize some anilines to the nitroso stage. rsc.orgrsc.org |

A key transformation in the redox chemistry of derivatives of this compound is the reduction of a nitro group. Should the parent compound be nitrated as discussed in section 3.5.2, the resulting nitro-substituted derivative could be readily reduced to form a di-amino compound. The reduction of aromatic nitro compounds to their corresponding primary amines is a fundamental and widely used reaction in organic synthesis. organic-chemistry.orgwikipedia.org

This transformation can be achieved through various methods, which are generally high-yielding and tolerant of a wide range of other functional groups, including halogens, carboxylic acids, and ethers. organic-chemistry.orgresearchgate.net

Catalytic Hydrogenation: This is one of the most common and efficient methods for nitro group reduction. The reaction involves treating the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst. google.comgoogle.comnih.gov Typical catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. wikipedia.org The reactions are often carried out under mild conditions and are known for their high chemoselectivity, leaving other reducible groups on the molecule intact. nih.gov

Metal-Acid Systems: The reduction can also be accomplished using dissolving metals in an acidic medium. organic-chemistry.org Classic examples include iron in acetic acid (Fe/CH₃COOH), tin in hydrochloric acid (Sn/HCl), and zinc in hydrochloric acid (Zn/HCl). organic-chemistry.orgwikipedia.org The Fe/CaCl₂ system is noted for its efficiency and tolerance of sensitive functional groups like halides and esters. organic-chemistry.org These methods are robust, cost-effective, and widely applicable on an industrial scale.

Transfer Hydrogenation: In this variation of catalytic hydrogenation, a molecule other than H₂, such as formic acid or ammonium (B1175870) formate, serves as the hydrogen source in the presence of a catalyst like Pd/C. researchgate.net This method avoids the need for pressurized hydrogen gas, making it a convenient laboratory-scale procedure.

The reduction of a nitro derivative of this compound would yield a substituted benzene-1,x-diamine, a valuable intermediate for further synthetic transformations.

| Reducing System | Type | Key Features |

|---|---|---|

| H₂ / Pd/C (or PtO₂) | Catalytic Hydrogenation | High efficiency and chemoselectivity; mild conditions. nih.gov |

| Fe / HCl (or CH₃COOH) | Metal/Acid Reduction | Cost-effective, robust, suitable for large-scale synthesis. organic-chemistry.org |

| SnCl₂ / HCl | Metal/Acid Reduction | Classic method, effective for a wide range of nitroarenes. |

| Formic Acid (HCOOH) / Pd/C | Transfer Hydrogenation | Avoids the use of pressurized H₂ gas. researchgate.net |

| NaBH₄ / Catalyst | Hydride Reduction | Can be used with specific catalysts like Ag/TiO₂ for chemoselective reduction. nih.gov |

Advanced Spectroscopic Elucidation of 2 Amino 5 Chloro 3 Methoxybenzoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds by mapping the magnetic environments of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

Detailed ¹H NMR Spectral Analysis and Proton Environments

The ¹H NMR spectrum of 2-Amino-5-chloro-3-methoxybenzoic acid is expected to display distinct signals corresponding to each unique proton environment within the molecule. The aromatic region is of particular interest, featuring two protons on the benzene (B151609) ring at positions 4 and 6. Due to their meta-relationship, these protons (H-4 and H-6) would likely appear as two distinct doublets, each with a small coupling constant (²JH,H) of approximately 2-3 Hz.

The electron-donating amino (-NH₂) and methoxy (B1213986) (-OCH₃) groups, along with the electron-withdrawing chloro (-Cl) and carboxylic acid (-COOH) groups, collectively influence the chemical shifts of these aromatic protons. The protons of the amino group would typically appear as a broad singlet, the chemical shift of which can be highly variable depending on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. The carboxylic acid proton is expected to be the most downfield signal, also presenting as a broad singlet. The three protons of the methoxy group will appear as a sharp singlet, typically in the range of 3.8-4.0 ppm.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| -COOH | > 10.0 | Broad Singlet | N/A |

| H-6 | ~7.3 - 7.5 | Doublet | ~2-3 |

| H-4 | ~6.8 - 7.0 | Doublet | ~2-3 |

| -NH₂ | Variable (e.g., 4.5 - 6.0) | Broad Singlet | N/A |

| -OCH₃ | ~3.9 | Singlet | N/A |

Comprehensive ¹³C NMR Spectral Analysis and Carbon Framework

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton. For this compound, eight distinct signals are anticipated, corresponding to the six carbons of the benzene ring, the carboxylic acid carbon, and the methoxy carbon. The chemical shifts are heavily influenced by the nature of the substituents.

The carboxylic acid carbonyl carbon (-COOH) is characteristically found far downfield. The aromatic carbons (C-1 to C-6) exhibit a wide range of chemical shifts determined by the electronic effects of their attached groups. Carbons directly bonded to electronegative atoms (C-2, C-3, C-5) will be significantly affected. For instance, C-2 (bonded to the amino group) and C-3 (bonded to the methoxy group) will be shielded, while C-5 (bonded to chlorine) will be deshielded relative to an unsubstituted benzene ring. The methoxy carbon (-OCH₃) will appear as a distinct signal in the aliphatic region of the spectrum.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (-COOH) | ~168 - 172 |

| C-3 (-OCH₃) | ~150 - 155 |

| C-2 (-NH₂) | ~140 - 145 |

| C-5 (-Cl) | ~125 - 130 |

| C-1 | ~115 - 120 |

| C-6 | ~118 - 122 |

| C-4 | ~110 - 115 |

| -OCH₃ | ~55 - 60 |

Two-Dimensional NMR Techniques for Structural Confirmation (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the substitution pattern of the aromatic ring.

Correlation Spectroscopy (COSY): This homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. In the COSY spectrum of this compound, a cross-peak would be observed between the signals for H-4 and H-6, confirming their meta-coupling relationship and spatial proximity within the same spin system.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlations). This would definitively link the H-4 signal to the C-4 signal, the H-6 signal to the C-6 signal, and the methoxy protons to the methoxy carbon.

A correlation from the methoxy protons (-OCH₃) to the C-3 carbon, confirming the position of the methoxy group.

Correlations from the H-4 proton to carbons C-2, C-3, C-5, and C-6, establishing its connectivity to neighboring carbons.

Correlations from the H-6 proton to carbons C-1, C-2, C-4, and C-5, which helps to place the substituents correctly around the ring.

Correlations from the amino protons (-NH₂) to C-2 and C-3 would further solidify the assignment.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule, providing valuable information about the functional groups present and the nature of chemical bonds, particularly hydrogen bonding.

Vibrational Mode Assignments and Functional Group Identification

The IR spectrum of this compound is characterized by absorption bands corresponding to its various functional groups.

O-H and N-H Stretching: The spectrum would show a very broad absorption band in the 2500-3300 cm⁻¹ region, characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid. Superimposed on this broad band, two sharper peaks corresponding to the symmetric and asymmetric N-H stretching vibrations of the primary amine group are expected, typically between 3300 and 3500 cm⁻¹.

C=O Stretching: A strong, sharp absorption band for the carbonyl (C=O) stretch of the carboxylic acid is expected around 1670-1700 cm⁻¹. Its position indicates the presence of hydrogen bonding. dergipark.org.tr

Aromatic C=C Stretching: Multiple sharp bands in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching vibrations within the aromatic ring.

C-O and C-N Stretching: The C-O stretching vibrations for the ether and carboxylic acid groups would appear in the 1200-1300 cm⁻¹ region, while the C-N stretch from the amino group would be found around 1300-1350 cm⁻¹. dergipark.org.tr

C-Cl Stretching: The C-Cl stretching vibration is expected to produce a band in the lower frequency region, typically between 600 and 800 cm⁻¹.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | Medium |

| O-H Stretch (carboxylic acid) | 2500 - 3300 | Broad, Strong |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| C=O Stretch (carboxylic acid) | 1670 - 1700 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |

| C-O Stretch (ether & acid) | 1200 - 1300 | Strong |

| C-Cl Stretch | 600 - 800 | Medium |

Analysis of Hydrogen Bonding Networks through IR Data

The IR spectrum provides strong evidence for both intermolecular and intramolecular hydrogen bonding.

Intermolecular Hydrogen Bonding: The presence of a very broad O-H stretching band and the shift of the C=O stretching frequency to a lower wavenumber (e.g., ~1680 cm⁻¹ compared to >1710 cm⁻¹ for a non-bonded acid) are classic indicators of the formation of carboxylic acid dimers. researchgate.net In this configuration, two molecules are held together by strong hydrogen bonds between their carboxyl groups.

Intramolecular Hydrogen Bonding: The specific arrangement of substituents in this compound allows for potential intramolecular hydrogen bonds. A likely interaction is between the hydrogen of the 2-amino group and the oxygen of the 3-methoxy group, or between the amino group and the carbonyl oxygen of the carboxylic acid. Such interactions can be detected by subtle shifts in the N-H stretching frequencies. optica.orgresearchgate.net The presence of an intramolecular hydrogen bond involving the amino group often results in a lower frequency for one of the N-H stretching bands compared to a primary amine without this interaction. This structural feature can rigidify the conformation of the molecule and influence its electronic properties.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a pivotal technique for probing the electronic structure of aromatic molecules like this compound. The absorption of ultraviolet and visible light promotes electrons from a ground electronic state to a higher energy excited state. The wavelength and intensity of the absorption are highly dependent on the molecule's structure, particularly the nature and arrangement of its chromophores and auxochromes.

Electronic Transitions and Chromophoric Analysis

The UV-Vis spectrum of this compound is expected to be dominated by electronic transitions within the substituted benzene ring. The primary chromophore is the benzoic acid moiety, which is modified by three auxochromic groups: an amino (-NH2), a chloro (-Cl), and a methoxy (-OCH3) group. These substituents significantly influence the energy of the molecular orbitals and, consequently, the absorption wavelengths.

Table 1: Expected Electronic Transitions for this compound

| Transition Type | Associated Chromophore/Functional Groups | Expected Wavelength Region |

|---|---|---|

| π → π* | Substituted Benzene Ring | 200-400 nm |

| n → π* | Carbonyl of Carboxylic Acid, Amino Group | >280 nm (often weak and may be obscured) |

Solvatochromism Studies and Environmental Effects

Solvatochromism refers to the change in the position, and sometimes intensity, of a molecule's UV-Vis absorption bands as the polarity of the solvent is changed. For molecules with a significant difference in dipole moment between their ground and excited states, this effect can be pronounced.

Given the expected intramolecular charge transfer character of this compound, it is predicted to exhibit solvatochromic behavior. In polar solvents, the excited state, which is more polar than the ground state due to charge separation, will be stabilized to a greater extent. This stabilization lowers the energy of the excited state, resulting in a bathochromic (red) shift of the absorption maximum as solvent polarity increases. Conversely, in nonpolar solvents, the absorption would occur at shorter wavelengths.

Studying the solvatochromic shifts in a range of solvents with varying polarities can provide valuable information about the change in dipole moment upon electronic excitation.

X-ray Diffraction (XRD) Analysis

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding a molecule's properties and behavior in the solid state.

Single Crystal X-ray Crystallography for Absolute Structure Determination

To perform single-crystal X-ray crystallography, a high-quality, single crystal of this compound would be required. By irradiating the crystal with a monochromatic X-ray beam, a unique diffraction pattern is generated. The analysis of the positions and intensities of the diffracted beams allows for the calculation of the electron density map of the molecule, from which the absolute structure can be determined.

This analysis would yield a detailed structural model, including:

Precise bond lengths and angles: Confirming the geometry of the benzene ring, the carboxylic acid, and the substituents.

Torsional angles: Defining the orientation of the methoxy and carboxylic acid groups relative to the aromatic ring.

Intramolecular interactions: Identifying any intramolecular hydrogen bonds, for instance, between the amino group and the adjacent methoxy or carboxylic acid groups.

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Expected Information |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c, P-1 |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Dimensions and angles of the unit cell |

| Volume (V) | Volume of the unit cell |

| Molecules per unit cell (Z) | Number of molecules in one unit cell |

Crystal Packing and Supramolecular Assemblies in the Solid State

The arrangement of molecules within the crystal lattice is governed by intermolecular forces. For this compound, hydrogen bonding is expected to be a dominant factor in its crystal packing. The carboxylic acid group is a strong hydrogen bond donor (-OH) and acceptor (C=O), often leading to the formation of characteristic hydrogen-bonded dimers between two acid molecules.

Powder X-ray Diffraction for Polymorphic Studies and Purity Assessment

Powder X-ray Diffraction (PXRD) is a rapid and non-destructive technique used to analyze polycrystalline materials. Instead of a single crystal, a finely powdered sample is used, which contains a vast number of small, randomly oriented crystallites.

The resulting PXRD pattern is a fingerprint of the crystalline phase of the material. It can be used for:

Purity Assessment: The presence of sharp, well-defined peaks indicates a crystalline material. The absence of peaks from known impurities confirms the sample's phase purity.

Polymorphic Studies: Polymorphs are different crystalline forms of the same compound. Each polymorph will produce a distinct PXRD pattern due to differences in their crystal lattices. By analyzing samples crystallized under various conditions (e.g., different solvents, temperatures), PXRD can identify and differentiate potential polymorphic forms of this compound. While no specific studies on the polymorphism of this compound are currently reported, related substituted benzoic acids are known to exhibit polymorphism, which can significantly impact physical properties like solubility and melting point.

Computational Scrutiny of this compound: A Theoretical Perspective

A deep dive into the computational and theoretical investigations of this compound reveals intricate details about its molecular architecture and electronic properties. Through advanced computational chemistry techniques, researchers can predict and understand the behavior of this complex organic molecule, paving the way for its potential applications.

Applications As Building Blocks in Complex Molecule Synthesis

Precursor for Pharmaceutical Intermediates

The structure of 2-amino-5-chloro-3-methoxybenzoic acid makes it a valuable starting material for the synthesis of pharmaceutically relevant heterocyclic systems.

Synthesis of Substituted Quinazolinones, Imidazobenzodiazepines, and Related Heterocycles

This compound has been identified as a key intermediate in the preparation of substituted quinazolinones. These heterocyclic compounds are of significant interest in medicinal chemistry. For instance, this benzoic acid derivative is listed as a starting material in the synthesis of compounds designed as catechol-O-methyltransferase (COMT) inhibitors, which are relevant for treating neurological conditions. mdpi.comgoogle.com Research has also documented the use of this compound in substrate-based ligand design for creating novel enzyme inhibitors. researchgate.net

| Starting Material | Target Scaffold/Application | Reference |

|---|---|---|

| This compound | Precursor for COMT inhibitors | mdpi.comgoogle.com |

| This compound | Substrate-based ligand design | researchgate.net |

Building Block for Dipeptidyl Peptidase IV (DPP-IV) Inhibitors (e.g., Alogliptin analogues)

A review of the scientific literature did not yield specific examples of this compound being utilized as a direct precursor for the synthesis of Alogliptin analogues or other Dipeptidyl Peptidase IV (DPP-IV) inhibitors. While various substituted benzoic acids are employed in the synthesis of DPP-IV inhibitors, the specific use of this particular isomer is not documented in the reviewed sources. mdpi.comoatext.comnih.govemanresearch.orgnih.gov

Intermediate in Agrochemical Development

Substituted anthranilic acids are a cornerstone in the development of modern insecticides. However, the role of this specific isomer appears to be limited based on available data.

Synthesis of Anthranilamide Insecticides (e.g., Chlorantraniliprole Analogues)

An extensive search of scientific and patent literature did not reveal the use of this compound for the synthesis of Chlorantraniliprole analogues. The manufacturing of these insecticides typically involves anthranilic acid derivatives with different substitution patterns. semanticscholar.orgnih.govnih.gov

Development of Arthropodicidal Diamides

There is no specific information available in the reviewed literature that documents the use of this compound as an intermediate in the development of arthropodicidal diamides. The core structures of prominent diamide (B1670390) insecticides are generally built from other anthranilamide precursors. nih.govresearchgate.netresearchgate.net

Versatility in Organic Synthesis

The reactivity of this compound is largely dictated by its multiple functional groups. The amino group can act as a nucleophile and is key to forming new rings, while the carboxylic acid group can undergo various transformations, including esterification and amidation. The chloro and methoxy (B1213986) substituents on the aromatic ring influence the molecule's electronic properties and reactivity, providing additional sites for modification or directing the outcomes of synthetic reactions. This multi-functionality is the foundation of its versatility as a building block.

Scaffold for Diverse Heterocyclic Ring Systems

Substituted anthranilic acids are well-established precursors for the synthesis of a variety of heterocyclic compounds, which are core structures in many biologically active molecules. ijcmas.com Given its structure, this compound is an ideal starting material for constructing fused heterocyclic systems, particularly quinazolines and their derivatives.

The reaction of an anthranilic acid with an appropriate carbon source can lead to the formation of a quinazolinone ring system. For instance, reacting 2-amino-5-methoxybenzoic acid with formamidine (B1211174) acetate (B1210297) is a known method to produce 6-methoxyquinazolin-4(3H)-one. It is highly probable that this compound could undergo similar cyclization reactions to yield quinazolinone derivatives with chlorine and methoxy substituents at various positions. These heterocyclic scaffolds are of significant interest in medicinal chemistry. nih.gov

Table 1: Potential Heterocyclic Systems Derived from Substituted Anthranilic Acids

| Precursor | Reagent(s) | Resulting Heterocycle Class | Potential Application Area |

|---|---|---|---|

| 2-Amino-5-methoxybenzoic acid | Nitriles, Urea Derivatives | Quinazolinones | Pharmaceuticals |

| 2-Amino-5-methoxybenzoic acid | Aldehydes | Isoquinolinonaphthyridines | Pharmaceuticals |

| 2-Amino-5-methoxybenzoic acid | Chloroacetyl chloride, Amines | Imidazobenzodiazepines | Pharmaceuticals |

Contribution to Novel Compound Library Generation

In modern drug discovery, the generation of compound libraries around a central scaffold is a key strategy for identifying new lead compounds. The structure of this compound is well-suited for this purpose. The amino and carboxylic acid groups serve as primary points for diversification, allowing for the attachment of a wide variety of different chemical moieties.

By systematically reacting the core scaffold of this compound with different building blocks, a large and diverse library of related compounds can be synthesized. For example, the carboxylic acid could be converted to a series of amides using a panel of different amines, while the amino group could be acylated or reacted with various aldehydes to form Schiff bases, which could then be further modified. This approach allows for the rapid exploration of the chemical space around the initial scaffold to discover molecules with desired biological activities.

Use in Specialty Chemical Production

The applications of substituted benzoic acids extend to the production of various specialty chemicals, including active pharmaceutical ingredients (APIs), agrochemicals, and pigments. anshulchemicals.commallakchemicals.com Analogous compounds, such as 2-amino-5-chlorobenzoic acid, serve as intermediates in the manufacturing of anti-inflammatory drugs and crop protection agents. anshulchemicals.com Another related compound, 2-amino-5-chloro-3-methylbenzoic acid, is a known precursor for benzoyl urea-based insecticides. chemicalbook.compatsnap.com

Given these precedents, this compound is a promising candidate for the synthesis of high-value specialty chemicals. Its specific substitution pattern could be leveraged to fine-tune the properties of the final products, potentially leading to the development of new pharmaceuticals with improved efficacy, novel pesticides, or specialty dyes with unique colors and properties. The presence of the methoxy group, in particular, can influence the solubility and metabolic stability of derivative compounds, which are important considerations in the design of both drugs and agrochemicals.

Green Chemistry Principles in the Synthesis of 2 Amino 5 Chloro 3 Methoxybenzoic Acid

Atom Economy and Reaction Efficiency

Atom economy is a core concept in green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. acs.orgjocpr.com Traditional multi-step syntheses often suffer from poor atom economy, generating significant waste.

Maximizing Product Incorporation into Target Molecules

Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Addition and rearrangement reactions are ideal, often achieving 100% atom economy, whereas substitution and elimination reactions inherently generate by-products, thus lowering their atom economy. primescholars.com

A hypothetical traditional synthesis of 2-Amino-5-chloro-3-methoxybenzoic acid might involve three main steps: nitration of a benzoic acid precursor, reduction of the nitro group, and subsequent chlorination. Each of these is a substitution reaction, which presents challenges for maximizing atom economy. For instance, in an electrophilic aromatic substitution like nitration or chlorination, atoms from the leaving group on the ring (H) and the electrophile's carrier (e.g., HSO₄⁻ from H₂SO₄ in nitration, or succinimide (B58015) from NCS in chlorination) become waste.

Interactive Table: Atom Economy Analysis of a Hypothetical Synthesis Step This table illustrates the theoretical atom economy for the chlorination of 2-Amino-3-methoxybenzoic acid using N-chlorosuccinimide (NCS).

| Reactant | Formula | Molar Mass ( g/mol ) | Role |

| 2-Amino-3-methoxybenzoic acid | C₈H₉NO₃ | 167.16 | Substrate |

| N-chlorosuccinimide (NCS) | C₄H₄ClNO₂ | 133.53 | Reagent |

| Product | Formula | Molar Mass ( g/mol ) | Role |

| This compound | C₈H₈ClNO₃ | 201.61 | Desired Product |

| Succinimide | C₄H₅NO₂ | 99.09 | By-product |

Calculation:

Total Mass of Reactants = 167.16 + 133.53 = 300.69 g/mol

Mass of Desired Product = 201.61 g/mol

Atom Economy = (201.61 / 300.69) * 100% = 67.05%

This calculation demonstrates that even with a 100% chemical yield, over 30% of the reactant mass is converted into an unwanted by-product. Improving atom economy requires reimagining synthetic pathways, potentially through C-H activation or other more direct functionalization methods that avoid stoichiometric reagents. researchgate.net

Minimizing By-Product Formation

The choice of reagents directly impacts the nature and quantity of by-products. In the synthesis of halogenated aromatic compounds, various chlorinating agents can be employed, each with different green credentials. nih.gov

Traditional methods might use elemental chlorine (Cl₂) or sulfuryl chloride (SO₂Cl₂), which can be hazardous and produce corrosive by-products like HCl and SO₂. researchgate.net Newer methods often utilize reagents like N-chlorosuccinimide (NCS) or cyanuric chloride, which can offer better selectivity and produce less hazardous waste streams. patsnap.comchemicalbook.com For example, the succinimide by-product from NCS is less toxic than the gaseous by-products of other reagents, though it still represents waste. An ideal green process would utilize a catalytic amount of a chlorine source, potentially regenerating the active chlorinating species in situ. nih.gov

Interactive Table: Comparison of Chlorinating Agents

| Chlorinating Agent | Formula | By-products | Green Chemistry Considerations |

| Chlorine Gas | Cl₂ | HCl | Toxic gas, corrosive by-product, often lacks selectivity. google.com |

| Sulfuryl Chloride | SO₂Cl₂ | HCl, SO₂ | Corrosive and toxic gaseous by-products. |

| N-chlorosuccinimide | C₄H₄ClNO₂ | Succinimide | Solid, easier to handle; by-product is less hazardous but still waste. patsnap.com |

| Cyanuric Chloride | C₃Cl₃N₃ | Dichlorohydroxytriazine | High chlorine content, but by-product is complex. patsnap.com |

| NaClO₃ / HCl (in water) | NaClO₃ / HCl | NaCl, H₂O | Uses water as a solvent and generates salt and water as primary by-products, representing a greener alternative. jalsnet.com |

Use of Safer Solvents and Reaction Media

A significant portion of the waste generated in pharmaceutical synthesis comes from volatile organic solvents (VOCs), which pose environmental and health risks. acs.org The fifth principle of green chemistry advocates for making solvents unnecessary wherever possible or replacing them with innocuous alternatives. sigmaaldrich.com

Syntheses of similar compounds have reported the use of solvents like N,N-dimethylformamide (DMF) and dichloroethane. chemicalbook.com These are highly effective but are also recognized as hazardous. Green chemistry encourages the substitution of such solvents with safer options like water, ethanol, isopropanol, or cyclopentyl methyl ether (CPME). thecalculatedchemist.comsigmaaldrich.com

Aqueous Phase Reactions and Water-Soluble Catalysis